
2,6-Diiodopyridin-3-amine
Overview
Description
2,6-Diiodopyridin-3-amine is a halogenated pyridine derivative characterized by two iodine atoms at the 2- and 6-positions and an amine group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodopyridin-3-amine typically involves the iodination of pyridine derivatives. One common method is the direct iodination of 3-aminopyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process. The general reaction scheme is as follows:
[ \text{3-Aminopyridine} + 2 \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and aryl-alkene derivatives. These reactions typically require palladium catalysts and base conditions.
Reduction Reactions: The iodine atoms can be reduced to form 2,6-diaminopyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halide salts, and polar aprotic solvents (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl and aryl-alkene derivatives.
Reduction Products: 2,6-Diaminopyridine derivatives.
Scientific Research Applications
2,6-Diiodopyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antiviral agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Catalysis: The compound is utilized as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 2,6-Diiodopyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of iodine atoms can enhance the compound’s binding affinity and specificity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihalogenated Pyridin-3-amines
Halogenation patterns significantly influence the electronic and steric properties of pyridine derivatives. The following table compares 2,6-diiodopyridin-3-amine with related dihalogenated compounds:
Key Observations :
- Halogen Effects : Iodine’s large atomic radius in this compound may reduce reaction rates in metal-catalyzed couplings compared to brominated analogs (e.g., 2,5-dibromopyridin-3-amine) .
- Positional Isomerism : The placement of halogens (e.g., 2,6 vs. 3,5 in diiodo isomers) alters molecular symmetry and electronic properties, impacting crystal packing and solubility .
Amino-Substituted Pyridines with Functional Groups
The amine group’s position and additional substituents modulate biological and chemical behavior:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in 3-nitro-2,6-pyridinediamine increases the compound’s electrophilicity, making it a candidate for nucleophilic aromatic substitution .
- Biological Relevance : Bulky substituents (e.g., dimethylpiperidinyl in ) improve membrane permeability, a critical factor in pharmaceutical applications.
Physicochemical Data and Predictive Metrics
Collision cross-section (CCS) values and molecular weights provide insights into chromatographic behavior and intermolecular interactions:
Key Observations :
- CCS as a Diagnostic Tool: The CCS value for 6-(2,6-difluorophenyl)pyridazin-3-amine (142.0 Ų) suggests a compact structure compared to bulkier analogs like piperidinyl-substituted derivatives .
- Data Gaps : Experimental CCS or spectral data (e.g., NMR, IR) for this compound are unavailable in the provided evidence, highlighting a need for further characterization .
Biological Activity
2,6-Diiodopyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of iodine atoms at the 2 and 6 positions of the pyridine ring and an amino group at the 3 position, suggests various interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHIN. Its molecular weight is approximately 298.9 g/mol. The presence of iodine enhances the lipophilicity and potential bioactivity of the compound.
Antimicrobial Activity
Research has indicated that halogenated pyridines exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower compared to non-halogenated analogs, suggesting enhanced potency due to the presence of iodine.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The potential anticancer properties of this compound have been investigated in various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis through the activation of caspase pathways.
Mechanism of Action :
- Apoptosis Induction : The compound was shown to increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound led to G1 phase arrest in MCF-7 cells.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15 | |
HeLa | 20 | |
A549 | 25 |
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was identified as one of the most effective compounds against Gram-positive bacteria. The study emphasized its potential as a lead compound for developing new antibiotics in response to rising antibiotic resistance.
Case Study 2: Anticancer Research
A clinical trial involving patients with advanced breast cancer explored the effects of a formulation containing this compound. Preliminary results indicated a partial response in approximately 30% of participants, with manageable side effects. Further investigations are warranted to optimize dosage and delivery methods.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2,6-Diiodopyridin-3-amine, and how can reaction yields be optimized?
Answer:
The synthesis of this compound typically involves halogenation of pyridine precursors. Key steps include:
- Halogenation: Use iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to introduce iodine atoms at positions 2 and 6 of the pyridine ring.
- Catalytic Coupling: For amino group introduction, Pd-catalyzed Buchwald-Hartwig amination (as seen in analogous compounds) is effective . Optimize catalyst systems (e.g., Pd(OAc)₂ with Xantphos) and base (e.g., t-BuONa) to enhance yields.
- Purification: Employ column chromatography or recrystallization to isolate the product. Yields can be improved by controlling reaction temperature (80–100°C) and stoichiometric ratios (amine:halide ≈ 1:1.2).
Q. Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to verify substitution patterns. For example, deshielded aromatic protons adjacent to iodine atoms typically appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₅H₅I₂N₂: 392.77 g/mol).
- Elemental Analysis: Validate iodine content via combustion analysis.
- IR Spectroscopy: Identify NH₂ stretching vibrations (~3300–3400 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data for halogenated pyridinamines?
Answer:
Contradictions often arise from solvent effects, isotopic impurities, or tautomerism. Mitigation strategies include:
- Standardization: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
- Triangulation: Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination) .
Q. Advanced: What role do computational methods like DFT play in predicting the reactivity of this compound?
Answer:
- Reactivity Prediction: DFT calculations model electron density distributions, identifying nucleophilic/electrophilic sites. For example, iodine’s electron-withdrawing effect directs substitution to the para position of the NH₂ group .
- Transition State Analysis: Simulate reaction pathways (e.g., amination) to optimize activation energy and catalyst selection .
- Solvent Effects: Use polarizable continuum models (PCM) to predict solubility and reaction kinetics in solvents like DMF or methanol .
Q. Advanced: What experimental designs are effective for studying the stability and decomposition pathways of this compound?
Answer:
- Accelerated Stability Testing: Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or TLC. Iodine substituents may lead to dehalogenation under UV light .
- Kinetic Studies: Use Arrhenius plots to extrapolate shelf-life at storage temperatures.
- Mechanistic Probes: Isotopic labeling (e.g., -NH₂) tracks decomposition intermediates via MS/MS .
Q. Advanced: How can structural analogs of this compound guide SAR studies in medicinal chemistry?
Answer:
- Substitution Patterns: Compare with analogs like 2,6-dichloro- or dibromo-pyridinamines to assess halogen size effects on bioactivity .
- Amino Group Modifications: Replace NH₂ with N-alkyl/aryl groups (e.g., 2,6-diiodo-N-methylpyridin-3-amine) to study steric and electronic impacts .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) to correlate iodine’s polarizability with binding affinity .
Q. Advanced: What strategies mitigate challenges in scaling up this compound synthesis?
Answer:
- Catalyst Recycling: Optimize Pd recovery systems (e.g., immobilized catalysts) to reduce costs .
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic iodination steps .
- Green Chemistry: Replace halogenated solvents with ionic liquids or water-miscible alternatives (e.g., PEG-400) .
Properties
IUPAC Name |
2,6-diiodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRBFDEPMZNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400297 | |
Record name | 2,6-diiodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-50-8 | |
Record name | 2,6-diiodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.